

An In-depth Technical Guide to the Potential Therapeutic Targets of Ampelopsin

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Compound of Interest

Compound Name: *Ampelopsin F*

Cat. No.: *B15594473*

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Introduction

Ampelopsin, also known as Dihydromyricetin (DHM), is a natural flavanone compound predominantly extracted from plants such as *Ampelopsis grossedentata* (commonly known as vine tea) and *Hovenia dulcis* (Japanese raisin tree).^{[1][2]} This bioactive molecule has a rich history in traditional medicine and is now the subject of extensive scientific investigation due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.^{[2][3]} This guide provides a detailed overview of the molecular targets and signaling pathways modulated by Ampelopsin, offering insights for researchers and professionals in drug development. While much of the literature uses the terms Ampelopsin and Dihydromyricetin interchangeably, this document will also specifically address findings related to the resveratrol dimer, (-)-**Ampelopsin F**, where applicable.

Therapeutic Potential in Oncology

Ampelopsin has demonstrated significant anti-cancer activity across a range of preclinical models by modulating multiple cellular signaling pathways involved in cell proliferation, apoptosis, and metastasis.^{[3][4]}

Induction of Apoptosis

Ampelopsin triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways, as well as by inducing endoplasmic reticulum (ER) stress.

- **Extrinsic (Death Receptor) Pathway:** In glioma and Epstein-Barr virus (EBV)-positive cancer cells, Ampelopsin upregulates the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its receptors, Death Receptor 4 (DR4) and Death Receptor 5 (DR5).^[5] This leads to the activation of caspase-8 and subsequent execution of apoptosis.^[5]
- **Intrinsic (Mitochondrial) Pathway:** It facilitates the release of cytochrome c from the mitochondria into the cytosol in liver cancer (HepG2) cells, a critical step in activating the intrinsic apoptotic cascade.^[5]
- **Endoplasmic Reticulum (ER) Stress:** In breast cancer cell lines (MDA-MB-231 and MCF-7), Ampelopsin induces ER stress, marked by the activation of key stress-related proteins including GRP78, p-PERK, p-eIF2 α , and cleaved ATF6 α .^[4] Prolonged ER stress ultimately leads to apoptosis via the upregulation of the pro-apoptotic factor CHOP.^[4] This process can also involve the activation of the MAPK signaling pathway through reactive oxygen species (ROS).^[4]

Inhibition of Cell Proliferation and Metastasis

Ampelopsin effectively curtails cancer cell growth and spread by targeting critical signaling networks.

- **PI3K/Akt/mTOR Pathway:** This is a central pathway regulating cell growth, survival, and proliferation. Ampelopsin has been shown to be an effective mTOR inhibitor.^[2] It suppresses the phosphorylation of key components like PI3K, Akt, and mTOR in breast cancer cells, leading to cell cycle arrest and reduced proliferation. The modulation of this pathway can also involve interactions with microRNAs, such as miR-21, through the tumor suppressor PTEN.^[4]
- **Cell Cycle Arrest:** Ampelopsin can halt the cell cycle at different phases depending on the cancer type. It arrests human leukemia (HL60) cells at the sub-G1 phase and has been shown to induce a G2/M phase arrest in breast cancer by downregulating cyclin B1 and activating the p53/p21 pathway.^[4]
- **Growth Factor Receptor Signaling:** Ampelopsin has been reported to modulate signaling mediated by growth factor receptors. It represses the expression of Hypoxia-Inducible Factor-1 α (HIF-1 α) and its transcriptional target, Vascular Endothelial Growth Factor (VEGF),

in HepG2 cells.[5] Additionally, it inhibits the expression of Platelet-Derived Growth Factor Receptor β (PDGFR β) in fibroblasts associated with carcinoma tissues.[5][6]

- **JAK/STAT Pathway:** This pathway is crucial for cytokine signaling and cell proliferation. Ampelopsin has been shown to modulate this pathway by promoting the activation of STAT1 and STAT3 in different contexts.[5]

Quantitative Data on Anti-Cancer Effects

Cell Line	Assay	Concentration	Result	Reference
MDA-MB-231 (Breast Cancer)	Cell Viability	40 μ g/mL	~50% inhibition after 48h	
MDA-MB-231 (Breast Cancer)	Apoptosis (Flow Cytometry)	40 μ g/mL	~35% apoptotic cells after 48h	
U251 (Glioma)	Cell Viability (MTT)	100 μ M	~50% inhibition after 48h	[5]

Neuroprotective Potential

Ampelopsin exhibits promising neuroprotective properties, suggesting its potential application in age-related neurodegenerative diseases.[7][8]

- **Modulation of Alzheimer's Disease Pathology:** Preclinical studies indicate that Ampelopsin may counteract key features of Alzheimer's disease by reducing neuroinflammation, inhibiting the aggregation of amyloid-beta (A β) plaques, and modulating the hyperphosphorylation of tau protein.[7]
- **Anti-Aging via the miR-34a/SIRT1/mTOR Pathway:** In a D-galactose-induced rat model of brain aging, Ampelopsin was found to significantly suppress the expression of microRNA-34a (miR-34a).[8] The downregulation of miR-34a relieves its inhibitory effect on Sirtuin 1 (SIRT1), a key protein in longevity and cellular health.[8] Increased SIRT1 activity subsequently downregulates the mTOR signaling pathway, which rescues impaired autophagy and inhibits neuronal apoptosis in the hippocampus.[8]

Anti-inflammatory and Metabolic Regulatory Effects

Ampelopsin modulates inflammatory responses and metabolic pathways, highlighting its therapeutic potential for inflammatory and metabolic disorders.

- Anti-Inflammatory Mechanisms:
 - Cytokine Modulation: Ampelopsin significantly suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor- α (TNF- α), Interleukin-1 β (IL-1 β), and Interleukin-6 (IL-6), while increasing the level of the anti-inflammatory cytokine IL-10 in response to inflammatory stimuli like lipopolysaccharide (LPS).[\[9\]](#)
 - Inhibition of Inflammatory Mediators: It reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes that produce inflammatory mediators.[\[9\]](#)[\[10\]](#)
 - NF- κ B and MAPK Signaling: The anti-inflammatory effects of Ampelopsin are largely attributed to its ability to inhibit the activation of the NF- κ B pathway by preventing the phosphorylation and degradation of its inhibitor, I κ B α .[\[9\]](#) It also suppresses the phosphorylation of p38 and JNK MAP kinases.[\[9\]](#)
- Metabolic Regulation:
 - Diabetes Mellitus: The specific resveratrol dimer, (-)-**Ampelopsin F**, has been identified as a Dipeptidyl peptidase-4 (DPP-4) inhibitor.[\[11\]](#) In pancreatic Beta-TC-6 cells, it enhances insulin secretion by increasing mitochondrial membrane hyperpolarization, elevating intracellular calcium levels, and upregulating the expression of GLUT2 and glucokinase.[\[11\]](#)
 - Non-alcoholic Fatty Liver Disease (NAFLD): Ampelopsin has been shown to improve glucose and lipid metabolism in both human and animal models of NAFLD.[\[1\]](#)[\[12\]](#) Its mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn modulates downstream targets like acetyl-CoA carboxylase (ACC) to reduce steatosis.[\[12\]](#)
 - Cardioprotection: Research suggests Ampelopsin protects against doxorubicin-induced cardiotoxicity by stimulating the SIRT1 pathway, which leads to the inhibition of the NLRP3 inflammasome.[\[1\]](#)

Quantitative Data on Bioactivity

Target/Model	Compound	Concentration	Effect	Reference
DPP-4 Activity	(-)-Ampelopsin F	Not specified	2.5-fold decrease vs. control; 6.5-fold decrease vs. positive control	[11]
Insulin Secretion (Beta-TC-6 cells)	(-)-Ampelopsin F	50 μ M	3.5-fold increase in insulin secretion	[11]
Cytokine Production (PHA-stimulated PBMCs)	A. grossedentata Extract	50 μ g/mL	99% inhibition of IFN γ , 94% inhibition of IL-17a, 80% inhibition of IL-2	[10]
OATP1B1 Transporter Activity	Ampelopsin	25 μ M	~40% decrease in transport activity	[13]

Experimental Protocols

Western Blot Analysis for Protein Expression

- Objective: To quantify the expression levels of target proteins (e.g., PI3K, Akt, mTOR, p-PERK, NF- κ B).
- Methodology:
 - Cell Lysis: Treat cultured cells (e.g., MDA-MB-231) with varying concentrations of **Ampelopsin** for a specified duration. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
 - Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
 - SDS-PAGE: Separate 20-40 μ g of protein per lane on a 10-12% SDS-polyacrylamide gel.

- Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β -actin or GAPDH).

Cell Cycle Analysis via Flow Cytometry

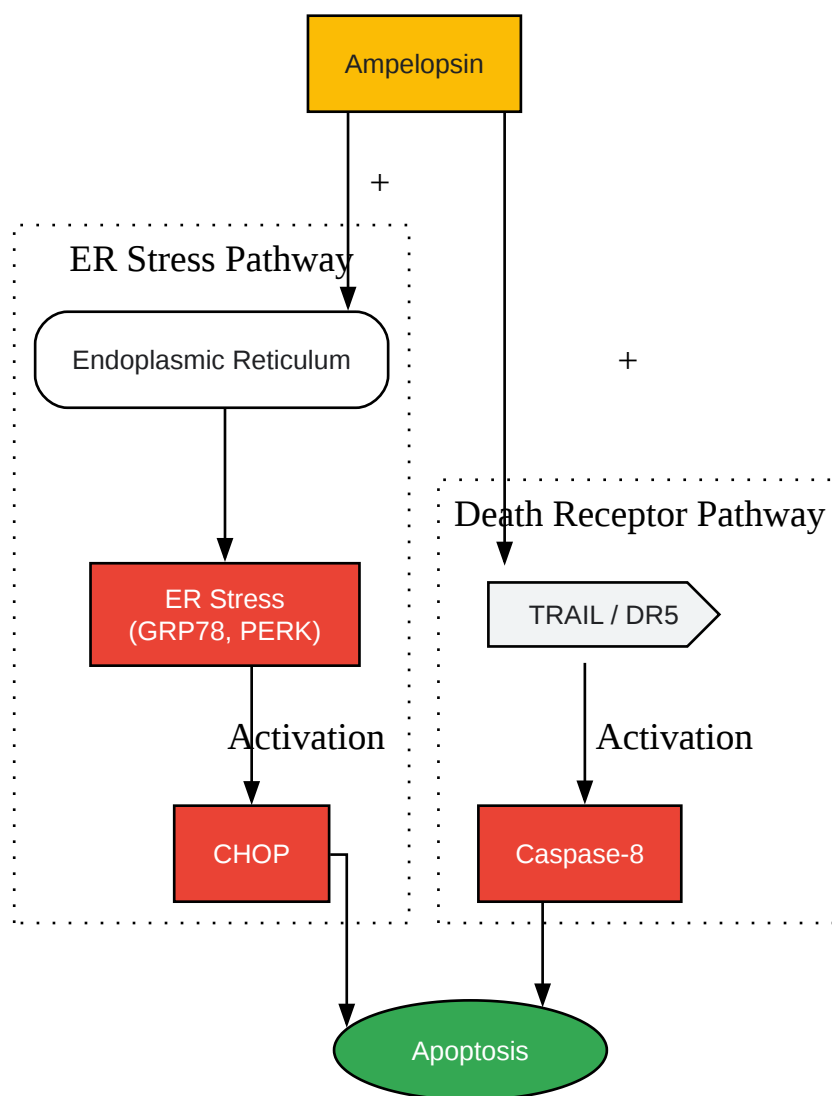
- Objective: To determine the effect of Ampelopsin on cell cycle distribution.
- Methodology:
 - Cell Treatment: Seed cells (e.g., breast cancer cells) and treat with **Ampelopsin** for 24-48 hours.
 - Cell Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
 - Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
 - Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

DPP-4 Inhibition Assay

- Objective: To measure the inhibitory effect of (-)-**Ampelopsin F** on DPP-4 enzyme activity.
- Methodology:

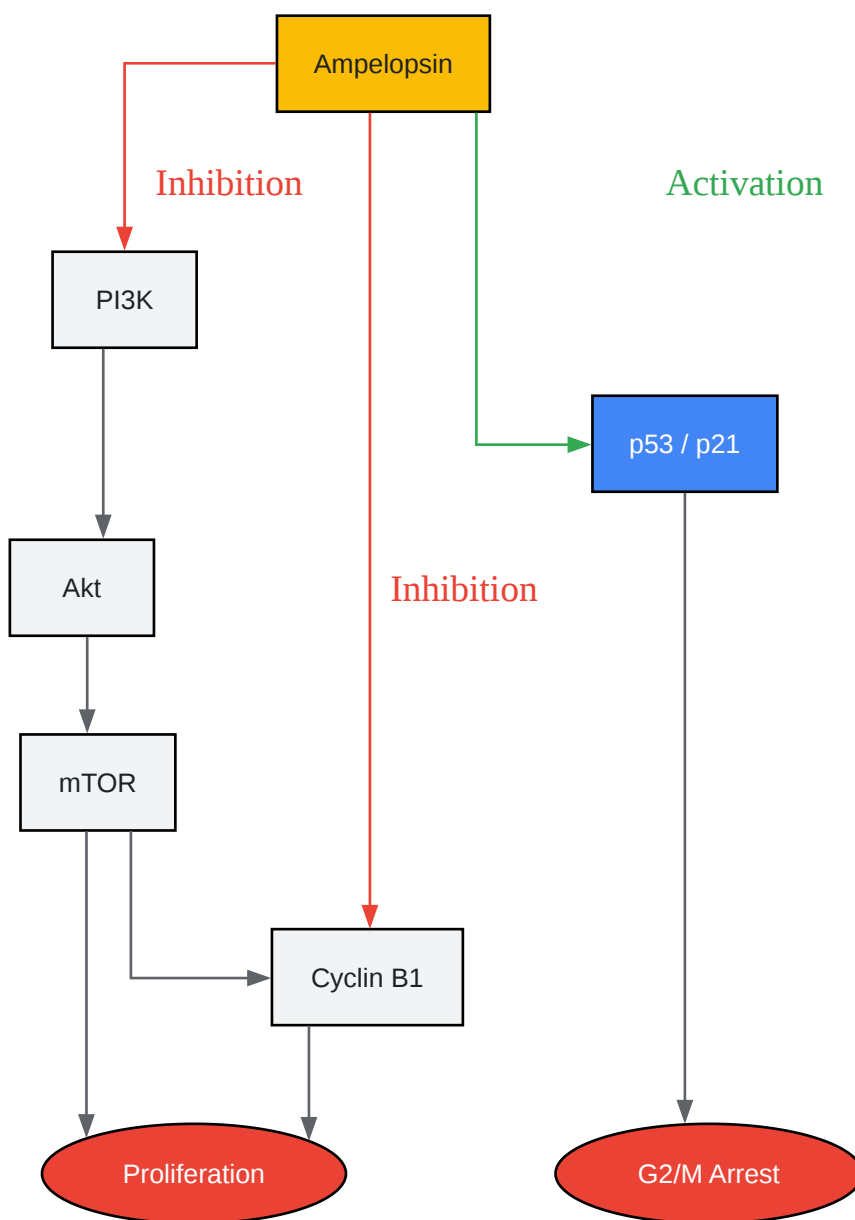
- **Reaction Mixture:** Prepare a reaction mixture containing a specific concentration of recombinant human DPP-4 enzyme in a suitable buffer (e.g., Tris-HCl).
- **Inhibitor Addition:** Add varying concentrations of (-)-**Ampelopsin F** or a known DPP-4 inhibitor (positive control) to the reaction mixture and pre-incubate.
- **Substrate Addition:** Initiate the enzymatic reaction by adding a fluorogenic substrate, such as Gly-Pro-AMC.
- **Fluorescence Measurement:** Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **Ampelopsin F** and determine the IC₅₀ value.

Signaling Pathway Visualizations



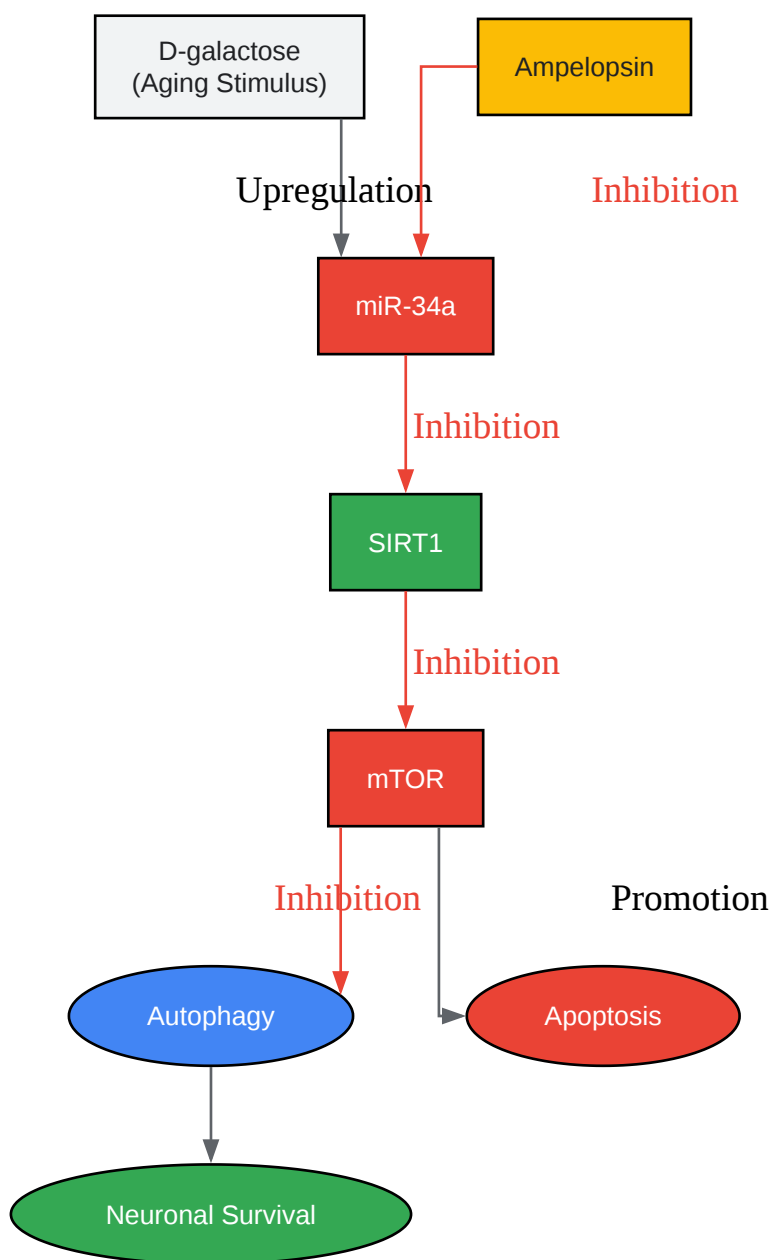
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Caption: Ampelopsin-induced apoptosis via death receptor and ER stress pathways.



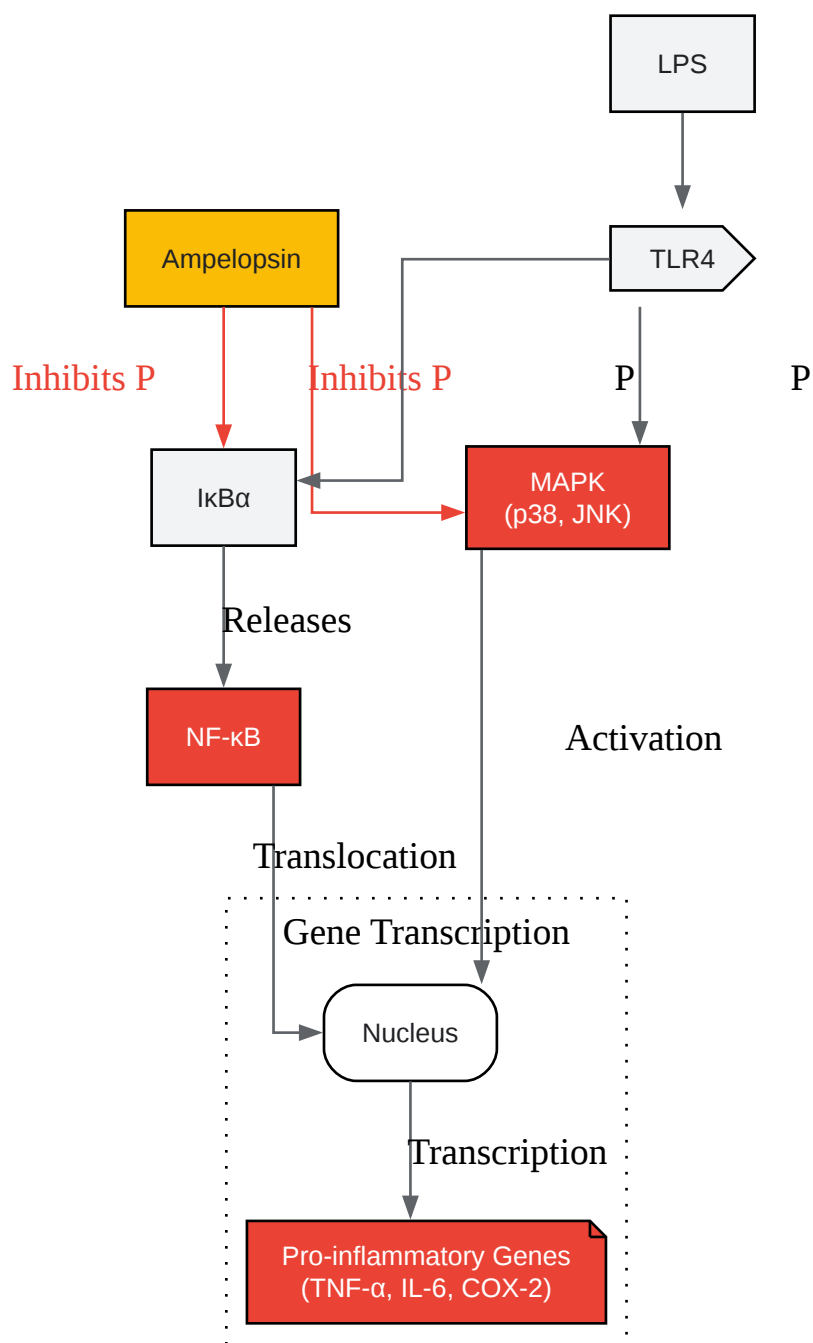
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Caption: Ampelopsin inhibits proliferation by targeting the PI3K/Akt/mTOR pathway.



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Caption: Neuroprotective mechanism of Ampelopsin via the miR-34a/SIRT1/mTOR axis.



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Caption: Ampelopsin inhibits NF-κB and MAPK inflammatory signaling pathways.

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